

Advanced Characterization: IR Spectroscopy of (R)-4-(Pyrrolidin-2-ylmethyl)morpholine

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Compound of Interest

Compound Name: (R)-4-(Pyrrolidin-2-ylmethyl)morpholine

CAS No.: 511295-99-1

Cat. No.: B3042123

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Executive Summary & Molecule Profile

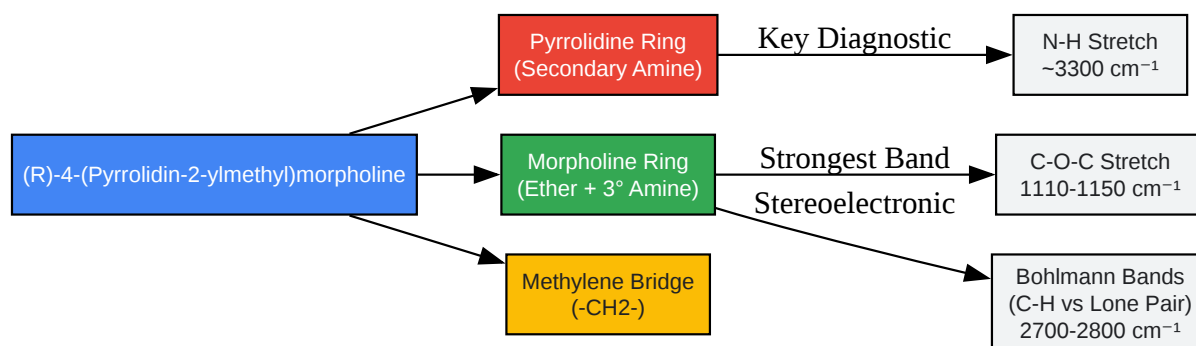
Experimental Context: In drug development, this molecule serves as a critical chiral intermediate. Its purity is defined not just by enantiomeric excess (ee) but by the integrity of its two distinct nitrogen centers: the secondary amine (pyrrolidine) and the tertiary amine (morpholine).

This guide compares the Free Base form against its HCl Salt and its Boc-protected precursor, providing a robust spectroscopic framework for process validation.

Attribute	Details
IUPAC Name	(R)-4-(Pyrrolidin-2-ylmethyl)morpholine
Formula	C ₉ H ₁₈ N ₂ O
MW	170.25 g/mol
Key Functionalities	2° Amine (Pyrrolidine), 3° Amine (Morpholine), Ether (Morpholine)
Chiral Center	C2 of Pyrrolidine (R-configuration)

Theoretical Framework: Vibrational Modes[1]

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators.



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Figure 1: Deconvolution of characteristic vibrational modes by functional group.

Characteristic Bands & Assignments

The following assignments are based on experimental data of structural analogs (pyrrolidine and morpholine) and general spectroscopic principles for diamines.

A. The Diagnostic Region (Functional Group Identification)

Frequency (cm ⁻¹)	Intensity	Assignment	Mechanistic Insight
3300 – 3350	Medium, Broad	v(N-H) stretching	Characteristic of the secondary amine in the pyrrolidine ring. Critical: Absence indicates derivatization (e.g., Boc-protection).
2850 – 2960	Strong	v(C-H) alkyl stretching	Asymmetric and symmetric stretching of the CH ₂ groups in both rings.
2700 – 2820	Medium, Sharp	Bohlmann Bands	C-H stretching vibrations anti-periplanar to the nitrogen lone pairs. Indicates a free amine with available lone pairs (disappears in salt forms).

B. The Fingerprint Region (Structural Confirmation)[2]

Frequency (cm ⁻¹)	Intensity	Assignment	Mechanistic Insight
1450 – 1460	Medium	δ(CH ₂) scissoring	Deformation of methylene groups adjacent to nitrogen.
1110 – 1140	Very Strong	ν(C-O-C) ether stretch	The "Morpholine Marker." Usually the most intense band in the spectrum, arising from the ether linkage.
1060 – 1080	Strong	ν(C-N) stretching	C-N bonds in the morpholine and pyrrolidine rings.
850 – 900	Weak	Ring breathing	Skeletal vibrations specific to the 6-membered morpholine ring.

Comparative Analysis Guides

This section provides actionable comparisons for QC and process monitoring.

Comparison I: Product vs. Precursor (Boc-Protected)

Scenario: Monitoring the deprotection of (R)-tert-butyl 2-(morpholinomethyl)pyrrolidine-1-carboxylate to yield the final product.

- The Precursor (Boc-Intermediate):
 - Shows a very strong Carbonyl (C=O) band at 1680–1705 cm⁻¹ (Carbamate).
 - Shows a doublet or specific C-O stretch for the tert-butyl ester ~1160 cm⁻¹.
 - Lacks the N-H stretch at 3300 cm⁻¹ (or shows a shifted amide-like N-H).
- The Product (Free Base):

- Complete disappearance of the 1690 cm^{-1} Carbonyl band.
- Appearance of the N-H stretch at $\sim 3300\text{ cm}^{-1}$.^[1]

Comparison II: Free Base vs. HCl Salt

Scenario: Confirming salt formation for solubility enhancement.

- Free Base:
 - Sharp Bohlmann bands ($2700\text{--}2800\text{ cm}^{-1}$).
 - Single N-H stretch ($\sim 3300\text{ cm}^{-1}$).
- HCl Salt (Dihydrochloride):
 - Broad Ammonium Band: A wide, complex absorption from $2400\text{--}3000\text{ cm}^{-1}$ (N-H⁺ stretching) overlapping the C-H region.
 - Loss of Bohlmann Bands: Protonation of the lone pair eliminates the $n \rightarrow \sigma^*$ interaction responsible for these bands.
 - "Amine Salt" Combination Bands: Weak overtones often visible $\sim 2000\text{--}2500\text{ cm}^{-1}$.

Experimental Protocol: ATR-FTIR

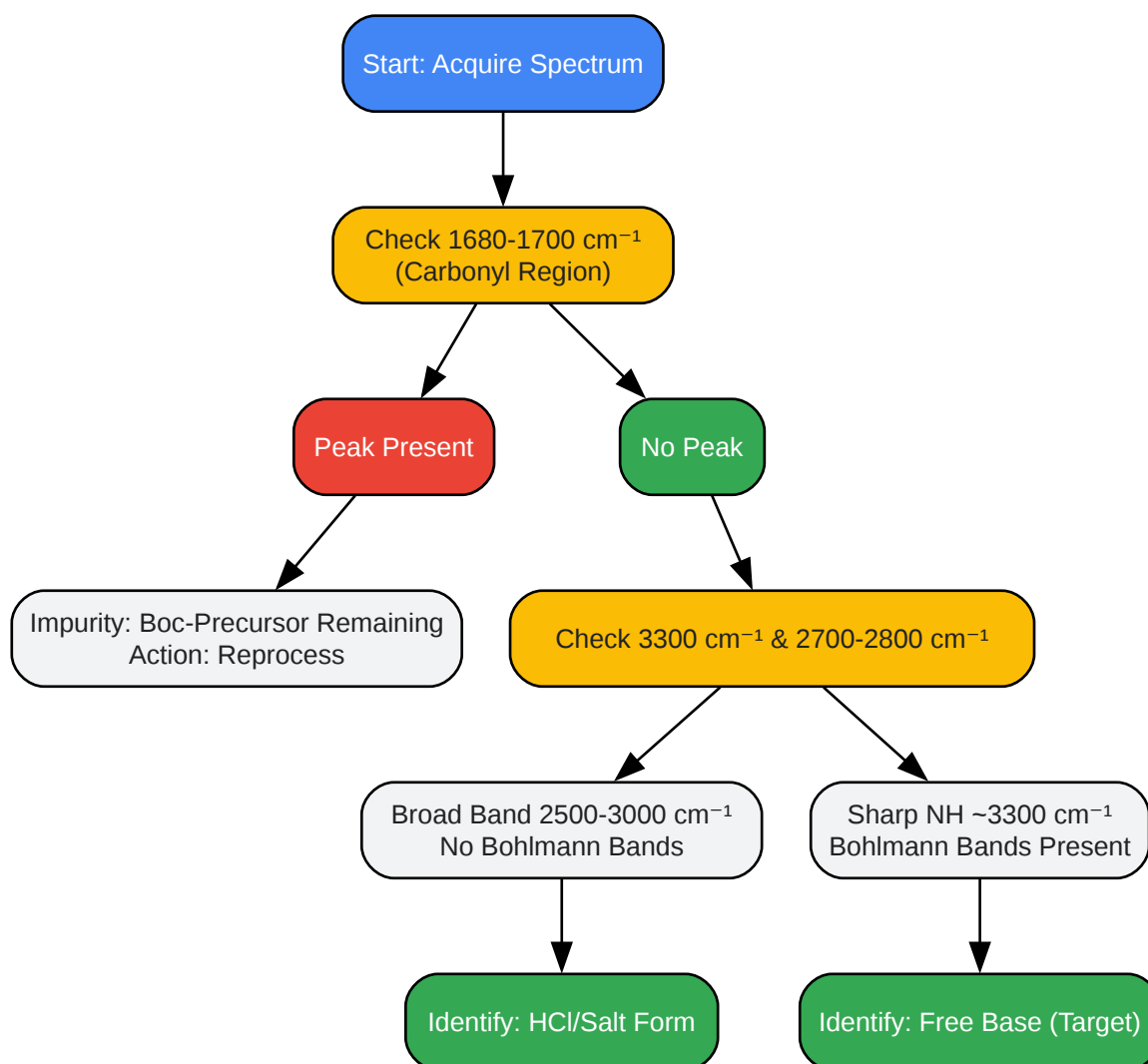
Objective: Obtain a high-fidelity spectrum for identification and purity assessment.

Step-by-Step Methodology

- Instrument Setup:
 - Use an FTIR spectrometer equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.
 - Resolution: 4 cm^{-1} .
 - Scans: 16 to 32 (to improve Signal-to-Noise ratio).

- Range: 4000 – 600 cm^{-1} .
- Background Collection:
 - Clean the crystal with isopropanol. Ensure it is dry.
 - Collect an air background spectrum.
- Sample Preparation (Liquid/Oil):
 - **(R)-4-(Pyrrolidin-2-ylmethyl)morpholine** is typically a viscous oil or low-melting solid.
 - Apply 1 drop (~10 μL) directly onto the center of the ATR crystal.
 - Critical: Ensure no air bubbles are trapped between the sample and crystal.
- Sample Preparation (Solid/Salt):
 - Place ~5 mg of the solid on the crystal.
 - Lower the pressure arm until the force gauge indicates optimal contact.
 - Note: High pressure is required for salts to ensure good optical contact.
- Data Processing:
 - Apply ATR Correction (if quantitative comparison to transmission library spectra is needed).
 - Perform Baseline Correction (Rubberband method) if significant drift is observed.

Decision Workflow (QC Logic)



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Figure 2: Quality Control Decision Tree for product identification.

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